molecular formula C27H23ClN2O5 B2830080 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866349-94-2

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2830080
CAS No.: 866349-94-2
M. Wt: 490.94
InChI Key: YAHGVGIALWNEIO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by:

  • A 4-ethoxybenzoyl substituent at position 3 of the quinoline ring.
  • A 6-methoxy group on the quinoline core.
  • A 4-oxo-1,4-dihydroquinolin-1-yl scaffold.
  • An N-(4-chlorophenyl)acetamide side chain.

However, direct biological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-35-20-10-4-17(5-11-20)26(32)23-15-30(16-25(31)29-19-8-6-18(28)7-9-19)24-13-12-21(34-2)14-22(24)27(23)33/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGVGIALWNEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-ethoxybenzoyl Group: The 4-ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 4-chloroaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, as well as receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Variations

Compound Name & Identifier Substituent at Quinoline Position 3 Substituent at Quinoline Position 6 Acetamide Side Chain Key Structural Features
Target Compound 4-ethoxybenzoyl methoxy N-(4-chlorophenyl) Electron-donating methoxy and ethoxy groups; chlorophenyl enhances lipophilicity .
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide () 4-ethoxybenzoyl N/A (dioxino ring modification) N-(4-methoxyphenyl) Incorporates a dioxino ring fused to quinoline; 4-methoxyphenyl may reduce lipophilicity .
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide () 4-chlorophenylsulfonyl ethyl N-(3-methylphenyl) Sulfonyl group (electron-withdrawing); ethyl at position 6 increases hydrophobicity .
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () benzenesulfonyl ethyl N-(4-chlorophenyl) Similar to but retains 4-chlorophenyl side chain; sulfonyl enhances polarity .
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide () 3,4-dimethylbenzoyl fluoro N-(4-chlorophenyl) Fluorine (electron-withdrawing) at position 6; dimethylbenzoyl may alter steric bulk .

Analysis of Substituent Effects

a. Position 3 Modifications
  • Sulfonyl Groups () : Introduce polarity and hydrogen-bonding capacity, possibly affecting solubility and target interactions .
  • 3,4-Dimethylbenzoyl () : Increased steric bulk may hinder molecular packing or receptor binding compared to smaller substituents .
b. Position 6 Modifications
  • Methoxy (Target Compound): Electron-donating, may stabilize the quinoline ring.
  • Fluoro () : Electron-withdrawing effect could influence electronic distribution and metabolic stability .
c. Acetamide Side Chain
  • N-(4-Chlorophenyl) : Common in the target compound and –10; chlorine’s hydrophobicity and halogen-bonding capacity are advantageous in drug design.
  • N-(4-Methoxyphenyl) () : Methoxy reduces lipophilicity, possibly affecting bioavailability .

Implications for Research and Development

Physicochemical Properties

  • Solubility : Sulfonyl-containing derivatives () likely exhibit higher aqueous solubility than the ethoxybenzoyl target compound.
  • Lipophilicity : Ethyl and chlorophenyl groups () increase logP values, favoring blood-brain barrier penetration.

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